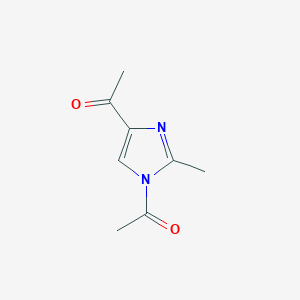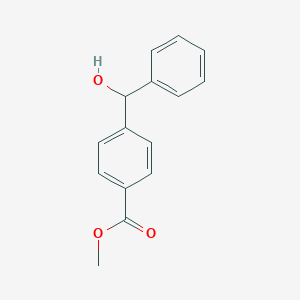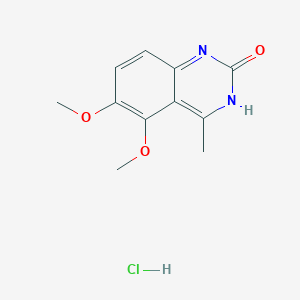
Bemarinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bemarinone hydrochloride is a synthetic compound that belongs to the class of 2-oxoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Bemarinone hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of Bemarinone hydrochloride is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Bemarinone hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bemarinone hydrochloride in lab experiments is its ability to inhibit the activity of COX-2, which is involved in inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using Bemarinone hydrochloride is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Bemarinone hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Bemarinone hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-6-nitroquinoline with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethyl-4-nitro-6-quinolyl ketone. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The final step involves the reaction of the resulting amino compound with 2-chloro-1,3-dimethylimidazolidine in the presence of sodium hydroxide to form Bemarinone hydrochloride.
Propiedades
Número CAS |
101626-69-1 |
|---|---|
Nombre del producto |
Bemarinone hydrochloride |
Fórmula molecular |
C11H13ClN2O3 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H |
Clave InChI |
ZEHAPDWJZZTSOT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
SMILES canónico |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
Sinónimos |
emarinone bemarinone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



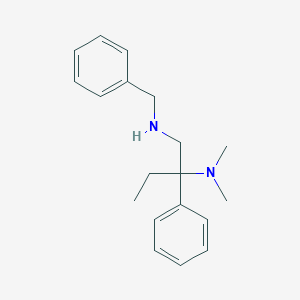
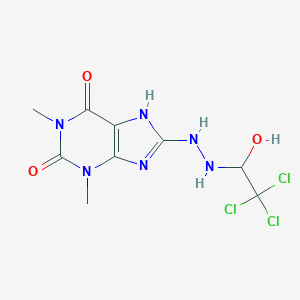
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)






